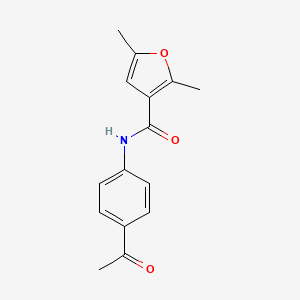
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.
Mécanisme D'action
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, this compound can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, this compound has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound. For example, this compound may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Finally, further research is needed to determine the optimal dosing and treatment schedule for this compound in different patient populations.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, this compound is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLNWXBXQJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

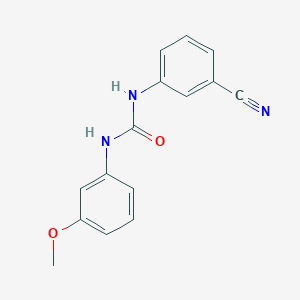
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)



![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
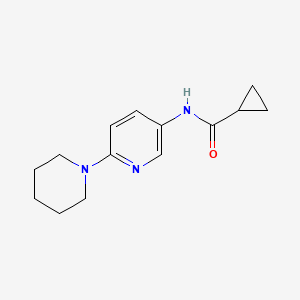
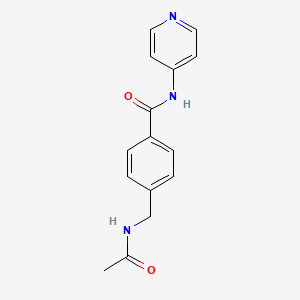

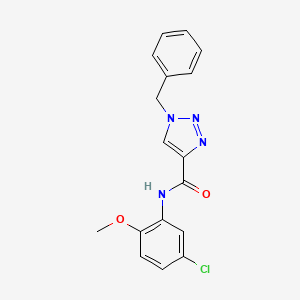
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)